6-(1-Thiophen-2-ylethylsulfanyl)pyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(1-Thiophen-2-ylethylsulfanyl)pyridine-3-carbonitrile, also known as TESC, is a chemical compound that has been widely used in scientific research. It is a heterocyclic compound with a pyridine ring and a thiophene ring attached to it. TESC has been found to have a variety of biological activities, including anti-inflammatory, anti-tumor, and anti-viral effects.
Mechanism of Action
The mechanism of action of 6-(1-Thiophen-2-ylethylsulfanyl)pyridine-3-carbonitrile is not fully understood. However, it has been suggested that 6-(1-Thiophen-2-ylethylsulfanyl)pyridine-3-carbonitrile may act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the production of pro-inflammatory mediators. 6-(1-Thiophen-2-ylethylsulfanyl)pyridine-3-carbonitrile may also induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
6-(1-Thiophen-2-ylethylsulfanyl)pyridine-3-carbonitrile has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in macrophages. 6-(1-Thiophen-2-ylethylsulfanyl)pyridine-3-carbonitrile has also been found to induce apoptosis in cancer cells by activating the caspase pathway. In addition, 6-(1-Thiophen-2-ylethylsulfanyl)pyridine-3-carbonitrile has been shown to inhibit the replication of influenza virus and herpes simplex virus.
Advantages and Limitations for Lab Experiments
6-(1-Thiophen-2-ylethylsulfanyl)pyridine-3-carbonitrile has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. 6-(1-Thiophen-2-ylethylsulfanyl)pyridine-3-carbonitrile has also been found to have low toxicity, which makes it suitable for in vitro and in vivo studies. However, 6-(1-Thiophen-2-ylethylsulfanyl)pyridine-3-carbonitrile has some limitations for lab experiments. It is not water-soluble, which makes it difficult to use in aqueous solutions. In addition, 6-(1-Thiophen-2-ylethylsulfanyl)pyridine-3-carbonitrile may interact with other compounds in the cell culture medium, which can affect its biological activity.
Future Directions
There are several future directions for research on 6-(1-Thiophen-2-ylethylsulfanyl)pyridine-3-carbonitrile. One area of research could focus on the development of 6-(1-Thiophen-2-ylethylsulfanyl)pyridine-3-carbonitrile analogs with improved biological activity and pharmacological properties. Another area of research could focus on the mechanism of action of 6-(1-Thiophen-2-ylethylsulfanyl)pyridine-3-carbonitrile and the identification of its molecular targets. Furthermore, 6-(1-Thiophen-2-ylethylsulfanyl)pyridine-3-carbonitrile could be studied in combination with other compounds to determine whether it has synergistic effects in the treatment of inflammatory diseases, cancer, and viral infections.
Synthesis Methods
The synthesis of 6-(1-Thiophen-2-ylethylsulfanyl)pyridine-3-carbonitrile involves the reaction of 2-bromo-1-(thiophen-2-yl)ethane with 3-cyano-2-chloropyridine in the presence of a base. The reaction yields 6-(1-Thiophen-2-ylethylsulfanyl)pyridine-3-carbonitrile as a yellow solid with a melting point of 80-82°C.
Scientific Research Applications
6-(1-Thiophen-2-ylethylsulfanyl)pyridine-3-carbonitrile has been extensively studied for its biological activities. It has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. 6-(1-Thiophen-2-ylethylsulfanyl)pyridine-3-carbonitrile has also been shown to have anti-tumor effects by inducing apoptosis in cancer cells. In addition, 6-(1-Thiophen-2-ylethylsulfanyl)pyridine-3-carbonitrile has been found to have anti-viral effects against influenza virus and herpes simplex virus.
properties
IUPAC Name |
6-(1-thiophen-2-ylethylsulfanyl)pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2S2/c1-9(11-3-2-6-15-11)16-12-5-4-10(7-13)8-14-12/h2-6,8-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWQDJPSFRSNJPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CS1)SC2=NC=C(C=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(1-Thiophen-2-ylethylsulfanyl)pyridine-3-carbonitrile |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.